2,4,5-Trifluorobenzothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

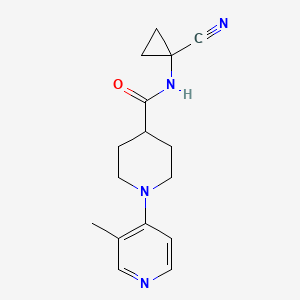

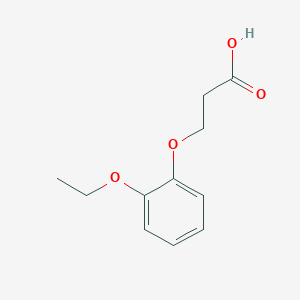

2,4,5-Trifluorobenzothioamide is a chemical compound with the molecular formula C7H4F3NS . It is used in various applications, including as an intermediate in the synthesis of other compounds .

Synthesis Analysis

The synthesis of 2,4,5-Trifluorobenzothioamide involves several steps. An improved preparation of the fluoroquinolone antibacterial intermediate 2,4,5-trifluorobenzoic acid is described. A combination of a selective hydrodefluorination and hydrolysis reaction of 3,4,5,6-tetrafluoro- N -methylphthalimide leading to 3,5,6-trifluorophthalic acid was key to the success of the process . Another study reported a facile continuous microflow process for the synthesis of 2,4,5-trifluorobenzoic acid via the generation of an unstable aryl-Grignard reagent followed by its reaction with gaseous CO2 .Molecular Structure Analysis

The molecular structure of 2,4,5-Trifluorobenzothioamide consists of a benzene ring with three fluorine atoms and a thioamide group attached . The exact structure can be found in various chemical databases .Chemical Reactions Analysis

The chemical reactions involving 2,4,5-Trifluorobenzothioamide are complex and involve multiple steps. For instance, the synthesis of 2,4,5-trifluorobenzoic acid involves sequential Grignard exchange and carboxylation reactions using microreactors . Another study describes a selective hydrodefluorination and hydrolysis reaction of 3,4,5,6-tetrafluoro- N -methylphthalimide leading to 3,5,6-trifluorophthalic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4,5-Trifluorobenzothioamide include a molecular weight of 191.17 g/mol . Other properties such as melting point, boiling point, and density can be found in various chemical databases .Scientific Research Applications

Synthesis in Pharmaceutical Industry and Material Science

2,4,5-Trifluorobenzoic acid, closely related to 2,4,5-Trifluorobenzothioamide, is a valuable synthetic intermediate widely used in the pharmaceutical industry and material science. A study by (Deng et al., 2015) reports a continuous microflow process for the synthesis of 2,4,5-trifluorobenzoic acid, highlighting its significance in these industries.

Application in Continuous-Flow Synthesis

Continuous-flow synthesis is a notable application area for compounds like 2,4,5-Trifluorobenzothioamide. For example, 2,4,5-Trifluorobromobenzene, a related compound, has been synthesized via a continuous microflow process, as detailed in a study by (Deng et al., 2017). This method is efficient for producing valuable intermediates in the pharmaceutical industry.

Tissue Sulfhydryl Groups Analysis

In biochemical research, aromatic disulfides are synthesized for determining sulfhydryl groups in biological materials, which is vital for understanding various biochemical processes. (Ellman, 1959) provides insights into such applications.

Decarboxylation in Medicinal Treatment Synthesis

The decarboxylation of 2,4,5-Trifluorobenzoic acid, related to 2,4,5-Trifluorobenzothioamide, is crucial in synthesizing raw materials for medications such as sitagliptin phosphate, a diabetes treatment. A study by (Fu et al., 2016) discusses this process.

Lewis Acid Catalyst in Organic Synthesis

Compounds like Scandium trifluoromethanesulfonate, which share a structural similarity with 2,4,5-Trifluorobenzothioamide, are used as catalysts in organic synthesis, including acylation of alcohols. This is explored in a study by (Ishihara et al., 1996).

Electroluminescent Device Development

In material science, specifically in the development of electroluminescent devices, derivatives of diphenylsulfone, which may include compounds like 2,4,5-Trifluorobenzothioamide, are studied for their hosting properties. (Bezvikonnyi et al., 2020) sheds light on this application.

Proton Carriers in Fuel Cell Membranes

Fluorinated imidazoles, similar to 2,4,5-Trifluorobenzothioamide, are proposed for use as proton carriers in high-temperature, water-free membranes for fuel cells. The study by (Deng et al., 2004) discusses this innovative application.

Mechanism of Action

Target of Action

The primary targets of 2,4,5-Trifluorobenzothioamide are human lung cancer cells and normal lung fibroblast cell lines . The compound has shown selective anticancer activity in these cell lines .

Mode of Action

2,4,5-Trifluorobenzothioamide interacts with its targets by inducing oxidative stress . Oxidative stress is defined as an imbalance between oxidants and antioxidants in favor of the oxidants, leading to a disruption of redox signaling and control and/or molecular damage .

Biochemical Pathways

The compound affects the generation of reactive oxygen species (ROS) and markers of oxidative stress in cells . Overproduction of ROS can lead to DNA mutations and damage, increasing the tendency for alterations in the genome and cancer cell growth, and preventing cell death .

Result of Action

The selective activity of 2,4,5-Trifluorobenzothioamide against cancer cells is caused, at least in part, by the response of the tested cells to the compound mediated oxidative stress . This results in cytotoxic effects on the cancer cells .

properties

IUPAC Name |

2,4,5-trifluorobenzenecarbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NS/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICXNMNPXOLVDCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)C(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,5-Trifluorobenzothioamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[2-[4-[[(2-chloroacetyl)amino]methyl]phenyl]ethyl]carbamate](/img/structure/B2379430.png)

![4-methoxy-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2379438.png)

![(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2379443.png)

![4-(Methoxymethyl)-2-(methylsulfanyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B2379446.png)

![4-ethyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2379447.png)

![2-Methoxyethyl 6-bromo-5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2379448.png)

![2-(2,3-Dihydro-1,4-benzodioxin-3-yl)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2379450.png)